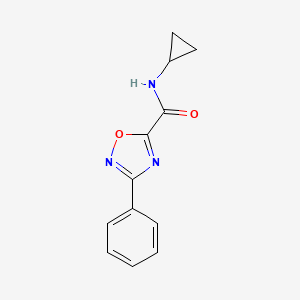

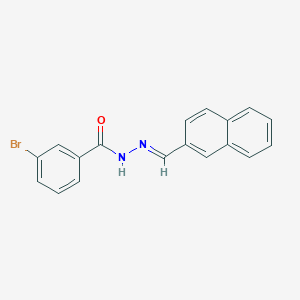

N-(2-methoxybenzyl)-2-(2-thienyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxybenzyl)-2-(2-thienyl)acetamide is a compound of interest in various scientific studies. Its synthesis and properties have been explored in different contexts, particularly in pharmaceutical and chemical research.

Synthesis Analysis

- The synthesis of related acetamide compounds involves reactions with alkyl halides and sulfonates, followed by transformations into N-alkylacetamides. This process utilizes specific reagents like p-methoxybenzyl N-acetylcarbamate potassium salt for efficient synthesis (Sakai et al., 2022).

Molecular Structure Analysis

- The molecular structure of similar compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, shows linearly extended conformations and interactions between amide groups. This structure influences their properties and potential applications (Camerman et al., 2005).

Chemical Reactions and Properties

- Compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide demonstrate the potential for chemical modifications and interactions with biological receptors, highlighting the versatility of acetamide derivatives in chemical reactions (Zhang et al., 2005).

Physical Properties Analysis

- The photophysical properties of acetamide derivatives, such as N-(benzo[d]thiazol-2-yl) acetamides, are influenced by their molecular structure. These properties are critical in applications like spectroscopy (Balijapalli et al., 2017).

Chemical Properties Analysis

- The chemical properties of acetamides, such as reactivity and stability, are influenced by their molecular structure and synthesis methods. For example, the hydrogenation of N-(3-nitro-4- methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide showcases the transformation of functional groups and the impact on chemical properties (Qun-feng, 2008).

Aplicaciones Científicas De Investigación

Versatile Reagents for Synthetic Chemistry

Compounds related to N-(2-methoxybenzyl)-2-(2-thienyl)acetamide, such as p-methoxybenzyl N-acetylcarbamate potassium salt, are reported to be versatile reagents in synthetic chemistry. These compounds are used for the synthesis of N-alkylacetamides and carbamates, acting as equivalents of N-acetamide nucleophiles. Such reagents are valuable for the synthesis of natural and pharmaceutical products, highlighting their significance in drug development and organic synthesis processes (Sakai et al., 2022).

Photoreactivity Studies

Research on molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide has shed light on their photoreactivity. These studies are crucial for understanding the behavior of these compounds under light exposure, which is relevant for developing light-responsive materials and drugs (Katritzky et al., 2003).

Antioxidant Activity and Free Radical Scavenging

Capsaicin analogues, including compounds structurally related to N-(2-methoxybenzyl)-2-(2-thienyl)acetamide, have been studied for their antioxidant properties. These compounds are evaluated for their ability to act as antioxidants, which is vital for their potential therapeutic applications in combating oxidative stress-related diseases (Yancheva et al., 2020).

Imaging and Diagnostic Applications

Some derivatives are explored as ligands for imaging receptors in the brain, indicating their potential in developing diagnostic tools for neurological conditions. For instance, compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide have been synthesized for imaging peripheral benzodiazepine receptors, providing insights into brain diseases (Zhang et al., 2003).

Green Synthesis and Environmental Applications

The green synthesis of related compounds, such as N-(3-Amino-4-methoxyphenyl)acetamide, demonstrates the commitment to developing environmentally friendly production methods. These methods are crucial for sustainable chemical manufacturing and have implications for the production of dyes and pharmaceuticals (Zhang Qun-feng, 2008).

Propiedades

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-17-13-7-3-2-5-11(13)10-15-14(16)9-12-6-4-8-18-12/h2-8H,9-10H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJAXEKMHUCRLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxybenzyl)-2-(thiophen-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)

![(1S*,5R*)-3-{[5-(ethylthio)-2-thienyl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5504587.png)

![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)

![[3-(cyclopropylmethyl)-1-(4,4,4-trifluorobutanoyl)piperidin-3-yl]methanol](/img/structure/B5504617.png)

![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)

![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)

![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)